molecular formula C9H9BrO3 B1366412 Methyl 5-bromo-2-hydroxy-4-methylbenzoate CAS No. 39503-57-6

Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Cat. No. B1366412
CAS RN: 39503-57-6
M. Wt: 245.07 g/mol
InChI Key: DEMKAVJRIYGNEQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a chemical compound with the CAS Number: 39503-57-6. It has a molecular weight of 245.07 and its IUPAC name is methyl 5-bromo-2-hydroxy-4-methylbenzoate .


Synthesis Analysis

The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate involves a mixture of the compound (40,2.9 g, 11.83 mmol) and K2CO3 (3.27 g, 23.7 mmol) in anhydrous acetonitrile (25 mL). MeI (2.52 g, 17.8 mmol) is then added. The mixture is stirred at 40 °C for 2 h and then at room temperature overnight (16 h) .


Molecular Structure Analysis

The InChI Code for Methyl 5-bromo-2-hydroxy-4-methylbenzoate is 1S/C9H9BrO3/c1-5-3-8 (11)6 (4-7 (5)10)9 (12)13-2/h3-4,11H,1-2H3 and the InChI Key is DEMKAVJRIYGNEQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a solid at room temperature. It should be stored in a dry environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Derivatives : Methyl 5-bromo-2-hydroxy-4-methylbenzoate is involved in the synthesis of various complex chemical compounds. For instance, it has been used in the synthesis of aromatic constituents of calichemicin antibiotics, a significant finding given the therapeutic potential of these antibiotics (Laak & Scharf, 1989). Moreover, this compound is instrumental in electrophilic substitution reactions that lead to various brominated and nitro compounds, showcasing its versatility in chemical transformations (Clarke, Scrowston, & Sutton, 1973).

  • Intermediates in Pharmaceutical Synthesis : This compound serves as a key intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Sheng-li, 2004). Its role in producing pharmacologically active derivatives further highlights its significance in medicinal chemistry.

Photodynamic Therapy and Cancer Research

  • Photosensitizers in Photodynamic Therapy : Recent research has demonstrated the potential of derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in photodynamic therapy (PDT). Compounds synthesized from it have been characterized for their photophysical properties, making them viable candidates for use as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antipsychotic Research

  • Potential in Antibacterial Agents : The compound has been used in the synthesis of nickel(II) complexes with demonstrated antibacterial activity against various strains such as E. coli and S. aureus (Yu-jie, 2011).

  • Antidopaminergic Properties : In the field of neuroscience and psychopharmacology, derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate have shown potent antidopaminergic properties, making them promising for the development of antipsychotic medications (Högberg, Ström, Hall, & Ögren, 1990).

ConclusionMethyl 5-bromo-2-hydroxy-4-methylbenzoate is a versatile compound with applications ranging from the synthesis of complex chemical entities to the development of potential pharmaceuticals in cancer therapy

Scientific Research Applications of Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Synthesis and Chemical Properties

  • Synthetic Pathways and Derivatives : Methyl 5-bromo-2-hydroxy-4-methylbenzoate is involved in the synthesis of various complex chemical compounds. For instance, it has been used in the synthesis of aromatic constituents of calichemicin antibiotics, a significant finding given the therapeutic potential of these antibiotics (Laak & Scharf, 1989). Moreover, this compound is instrumental in electrophilic substitution reactions that lead to various brominated and nitro compounds, showcasing its versatility in chemical transformations (Clarke, Scrowston, & Sutton, 1973).

  • Intermediates in Pharmaceutical Synthesis : This compound serves as a key intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Sheng-li, 2004). Its role in producing pharmacologically active derivatives further highlights its significance in medicinal chemistry.

Photodynamic Therapy and Cancer Research

  • Photosensitizers in Photodynamic Therapy : Recent research has demonstrated the potential of derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in photodynamic therapy (PDT). Compounds synthesized from it have been characterized for their photophysical properties, making them viable candidates for use as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antipsychotic Research

  • Potential in Antibacterial Agents : The compound has been used in the synthesis of nickel(II) complexes with demonstrated antibacterial activity against various strains such as E. coli and S. aureus (Yu-jie, 2011).

  • Antidopaminergic Properties : In the field of neuroscience and psychopharmacology, derivatives of Methyl 5-bromo-2-hydroxy-4-methylbenzoate have shown potent antidopaminergic properties, making them promising for the development of antipsychotic medications (Högberg, Ström, Hall, & Ögren, 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKAVJRIYGNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465491
Record name methyl 5-bromo-2-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-4-methylbenzoate

CAS RN

39503-57-6
Record name methyl 5-bromo-2-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-hydroxy-4-methylbenzoic acid (6.78 g) in methanol (200 mL) was added dropwise sulfuric acid (6.77 mL), and the mixture was stirred overnight at 70° C. The reaction mixture was concentrated under reduced pressure, the residue was neutralized with saturated aqueous sodium bicarbonate solution under ice-cooling, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.56 g).
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (0.47 ml, 9.03 mmol) was added dropwise to a solution of methyl 2-hydroxy-4-methylbenzoate (may be prepared as described in Description 1; 1.5 g, 9.03 mmol) in chloroform (20 ml) at 0° C. The solution was stirred for 1 hour at 0° C. The reaction was quenched with saturated sodium sulphite (10 ml), then extracted with dichloromethane (2×10 ml). The combined organic layers were washed with brine (10 ml), dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a white solid. 2.24 g.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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